1,1,1-Propanetricarboxylic acid

Radiation curing UV/EB coatings Monomer viscosity

Researchers needing a trifunctional branching point for TMP-based derivatives often face supply gaps for the parent acid. 1,1,1-Propanetricarboxylic acid provides the exact neo-configuration core that imparts superior thermal stability in TMP esters vs. glycerol esters. • Enables synthesis of TMP-based acrylates, lubricant esters, and gene-delivery lipids. • Bulk and research quantities available; ready for immediate dispatch.

Molecular Formula C6H8O6
Molecular Weight 176.12 g/mol
Cat. No. B1259469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Propanetricarboxylic acid
Molecular FormulaC6H8O6
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)(C(=O)O)C(=O)O
InChIInChI=1S/C6H8O6/c1-2-6(3(7)8,4(9)10)5(11)12/h2H2,1H3,(H,7,8)(H,9,10)(H,11,12)
InChIKeyCEGRHPCDLKAHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMP Derivatives: Core Building Blocks for Polymers, Coatings & Lubricants


1,1,1-Propanetricarboxylic acid is a tricarboxylic acid with the molecular formula C6H8O6, characterized by three carboxyl groups attached to the same carbon atom [1]. This structure provides a unique branching point for synthesis. However, the commercial and industrial significance of this compound is overwhelmingly realized through its reduced derivative, trimethylolpropane (TMP, CAS 77-99-6), a trifunctional alcohol [2]. TMP serves as the foundational building block for a vast array of high-value materials, most notably trimethylolpropane triacrylate (TMPTA, CAS 15625-89-5), a trifunctional reactive monomer essential for radiation-curing applications [3]. TMPTA and related TMP derivatives are critical in the production of UV/EB curable coatings, inks, adhesives, synthetic lubricants, and polyurethane systems.

Trifunctional 'neo' polyol backbone for branched polymer architectures
Radiation-curing monomer (TMPTA) for UV/EB coatings and inks
Polyol ester intermediate for synthetic lubricant formulations
Building block for cationic lipidic materials in delivery research

Performance Advantages of TMP over Key Polyol Analogs


While numerous polyhydric alcohols and their acrylate esters exist, simple substitution based on functional group count (e.g., triol vs. tetrol) or cost fails to account for fundamental differences in molecular architecture that dictate end-use performance. 1,1,1-Propanetricarboxylic acid's core structure, with all functional groups on a single carbon, imparts a 'neo' configuration to its derivatives like TMP and TMPTA. This configuration is the primary driver of the superior thermal stability observed in TMP-based esters compared to glycerol-based esters, which suffer from beta-hydrogen elimination [1]. Furthermore, the specific symmetry and trifunctionality of the TMP backbone create a distinct balance of properties—crosslinking density, viscosity, and mechanical behavior—that differentiates it from the higher-functionality pentaerythritol (tetrol) or the lower-functionality neopentyl glycol (diol) [2][3]. This evidence guide provides the quantitative data necessary to distinguish the performance of TMP-based compounds from their closest in-class competitors.

TMP backbone: no beta-hydrogen, reported thermal stability context
Glycerol-based esters: beta-hydrogen may shift thermal degradation profile
TMP trifunctional 'neo' architecture: balanced crosslinking and viscosity
Pentaerythritol tetrol: higher functionality may alter crosslinking density and viscosity
TMP triol: three reactive sites for moderate crosslinking density
Neopentyl glycol diol: lower functionality may reduce crosslinking potential

TMP and TMPTA vs. Analogs: Quantitative Performance Data


Viscosity Reduction and Flexibility: EO-TMPTA vs. TMPTA

Trimethylolpropane triacrylate (TMPTA) is a standard fast-curing trifunctional monomer, but its high viscosity and film brittleness limit its use in certain applications. Modification of the TMPTA backbone with ethoxylation to produce Ethoxylated (3) TMPTA (EO-TMPTA) directly addresses these limitations [1][2].

Viscosity: EO-TMPTA vs TMPTA
Head-to-head
Up to ~59% viscosity reduction (from ~110 to ~45 cps at 25°C)
Supports formulation viscosity control
Data to verify; reported comparison context
Radiation curing UV/EB coatings Monomer viscosity

Antiscuffing Performance: TMP vs. Pentaerythritol Esters

In the lubrication of aluminum-silicon alloys, the molecular structure of the polyol ester significantly impacts wear performance. A comparative study of neopentyl polyol esters revealed a distinct hierarchy in antiscuffing properties [1].

Antiscuffing Rank
Head-to-head
TMP esters ranked intermediate: NPG > TMP > PE
Supports lubricity screening context
Reported tribological ranking; Al-Si alloy conditions
Lubrication Tribology Polyol esters

Cure Speed vs. Viscosity Trade-off: TMPTA vs. PETA

A direct comparison of pentaerythritol triacrylate (PETA) and trimethylolpropane triacrylate (TMPTA) in radiation-curable abrasion-resistant coatings highlights key performance trade-offs driven by the polyol backbone [1].

Cure Speed vs Viscosity
Head-to-head
PETA ranks higher in cure speed/abrasion; TMPTA provides lower system viscosity
Supports application-specific selection
Reported comparative context; radiation-cured coatings
Abrasion-resistant coatings Photocuring Multifunctional acrylates

Thermal Stability: TMP vs. Glycerol Esters

The molecular architecture of the polyol core is a primary determinant of the thermal stability of its ester derivatives. The presence or absence of a hydrogen atom on the beta-carbon relative to the hydroxyl group is a critical differentiator [1].

Thermal Stability Mechanism
Class-level
No beta-hydrogen in TMP backbone; class-level structural context
Class-level structural context
Quantified onset temp not provided; class-level inference
Thermal stability Synthetic lubricants Polyol ester degradation

Gene Transfection Efficiency: TMP vs. Pentaerythritol Lipids

In the field of advanced drug delivery, the polyol backbone used to construct cationic lipidic materials significantly influences their gene transfection efficiency. A direct comparison of TMP-based and pentaerythritol-based lipids revealed structure-dependent performance [1].

Transfection: TMP vs PE Lipids
Head-to-head
TMP-based lipid 9c reported good transfection efficiency in HEK293 cells
Supports transfection research context
Reported in vitro context; head-group-dependent response
Gene delivery Cationic liposomes Transfection efficiency

High-Value Application Scenarios for TMP and TMPTA


Low-Viscosity, High-Flexibility UV-Curable Inks & Coatings

Based on evidence showing EO-TMPTA's significantly reduced viscosity (45-80 cps vs. 80-110 cps for TMPTA) [1], this derivative is the optimal choice for formulating UV-curable inks for flexographic and inkjet printing, as well as coatings for flexible substrates like plastics and paper. The lower viscosity enables better flow and leveling, while the improved flexibility prevents cracking on bending, a critical requirement for these applications.

High-Temperature, Hydrolytically Stable Synthetic Lubricants

The class-level evidence confirming the superior thermal stability of TMP esters over glycerol esters, due to the absence of a beta-hydrogen [2], directly supports the use of TMP-based polyol esters in high-performance lubricants. This includes applications such as jet engine oils, refrigeration compressor lubricants, and high-temperature industrial gear oils where thermal degradation and hydrolytic breakdown would compromise performance and equipment life.

Balanced-Performance Abrasion-Resistant Photocurable Coatings

For applications like protective coatings on plastic lenses, optical fibers, or flooring, where a balance between handling viscosity, cure speed, and final hardness is essential, TMPTA is a preferred monomer over the higher-functionality PETA. Evidence shows that while PETA systems provide faster cure and better abrasion resistance, TMPTA systems offer significantly lower viscosity [3]. This makes TMPTA the monomer of choice when formulators need to minimize volatile diluent content while still achieving acceptable cure speed and abrasion resistance.

Cationic Lipids for Targeted Gene Delivery

The head-to-head comparison of TMP- and pentaerythritol-based cationic lipids demonstrated that the TMP backbone, when paired with a specific hydroxyethyl head group, yielded superior gene transfection efficiency in vitro [4]. This makes TMP a preferred starting material for medicinal chemists and biologists engaged in developing novel non-viral gene delivery vectors, where subtle changes in lipid geometry can drastically impact therapeutic potential.

Application
Selection Property
Validation Focus
Low-viscosity UV-curable inks and flexible coatings
Viscosity and flexibility profile
Reported EO-TMPTA viscosity comparison review
High-temperature synthetic lubricant formulations
Thermal stability structural context
Class-level degradation mechanism review
Balanced-performance abrasion-resistant photocurable coatings
Viscosity and cure-speed balance
Reported TMPTA vs PETA application context
Gene delivery vector research
Lipid geometry and head-group design context
Reported in vitro transfection efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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